2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione
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Overview
Description
The compound identified as 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione include other chemical entities with comparable structures and properties. Examples may include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin derivative.
CID 5362065: A β-lactam antibiotic.
Uniqueness
This compound may exhibit unique properties or activities that distinguish it from similar compounds. These could include specific binding affinities, reaction conditions, or biological effects that make it particularly valuable for certain applications.
Properties
IUPAC Name |
2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-8-4-2-1-3-5-6(4)7(12-13-8)11-9(15)10-5/h1-3H,(H,13,14)(H2,10,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQZOCJROWRAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)N=C3NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)NC(=O)N=C3NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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